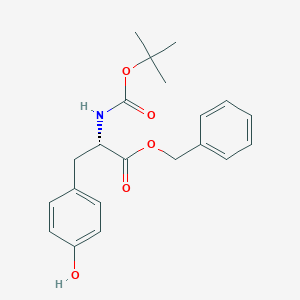

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate

Overview

Description

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate (CAS 19391-35-6, molecular formula C₂₁H₂₅NO₅, molecular weight 371.43 g/mol) is a chiral, Boc-protected amino acid ester. It serves as a critical intermediate in organic synthesis, particularly for polypeptide synthesis and the production of (4-boronophenyl)alanine (BPA), a therapeutic agent for malignant melanoma . The compound features a tert-butoxycarbonyl (Boc) group protecting the amine, a benzyl ester moiety, and a 4-hydroxyphenyl side chain. Its storage requires sealing in dry conditions at 2–8°C, with hazard warnings related to skin/eye irritation and toxicity (H302, H315, H319, H335) .

Mechanism of Action

Target of Action

As a tyrosine derivative, it may interact with proteins or enzymes that recognize or are modulated by tyrosine residues .

Mode of Action

It’s known that tyrosine derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

BOC-TYR-OBZL, being a tyrosine derivative, may be involved in the same biochemical pathways as tyrosine. Tyrosine is a precursor for the synthesis of several important biochemicals, including dopamine, norepinephrine, and epinephrine. These compounds play crucial roles in various physiological processes, including mood regulation, stress response, and the body’s fight-or-flight response .

Result of Action

As a tyrosine derivative, it may have similar effects as tyrosine, which include influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .

Biochemical Analysis

Biochemical Properties

Boc-L-tyrosine benzyl ester plays a role in biochemical reactions, particularly in peptide synthesis. It interacts with enzymes such as carboxypeptidase Y, which mediates amide bond formation . The nature of these interactions involves the formation of amide bonds, crucial for the synthesis of linear and cyclic peptides .

Cellular Effects

They can affect the secretion of anabolic hormones, supply fuel during exercise, and prevent exercise-induced muscle damage .

Molecular Mechanism

The molecular mechanism of Boc-L-tyrosine benzyl ester primarily involves its role in peptide synthesis. It mediates amide bond formation, a fundamental reaction in organic synthesis . This process involves the interaction of Boc-L-tyrosine benzyl ester with enzymes like carboxypeptidase Y .

Metabolic Pathways

Tyrosine, from which Boc-L-tyrosine benzyl ester is derived, is involved in several metabolic pathways, including the synthesis of neurotransmitters and hormones .

Biological Activity

Overview

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate, also known by its CAS number 105183-60-6, is a compound that incorporates a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily utilized in organic synthesis, particularly in peptide chemistry, due to its stability and the ease of removal of the Boc group under mild conditions. The presence of the hydroxyl group on the phenyl ring enhances its biological activity, making it a subject of interest in medicinal chemistry and biochemistry.

Chemical Structure

The molecular formula for this compound is C21H25NO5, with a molecular weight of 373.44 g/mol. The structure features a benzyl group, a hydroxyl functional group, and a Boc-protected amine which plays a crucial role in its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets through the hydroxyl group and the amine functionality. The Boc group serves to protect the amine during synthesis but can be removed to allow for further functionalization or interaction with biological molecules.

Enzyme Inhibition

Research indicates that compounds similar to this compound can act as inhibitors of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression through epigenetic modifications. For instance, related compounds have shown IC50 values ranging from 14 nM to 67 nM against various HDAC isoforms, indicating significant potential as anti-cancer agents .

Case Studies

- HDAC Inhibition : A study on azumamides, which are structurally related to this compound, demonstrated their selective inhibition against class I HDACs. The findings suggest that modifications in the structure can lead to enhanced potency and selectivity against specific HDAC isoforms .

- Peptide Synthesis : The compound has been employed as an intermediate in synthesizing peptide-based drugs. Its ability to protect amine groups while allowing for selective reactions makes it valuable in developing therapeutics targeting various diseases .

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound. These derivatives have been characterized for their biological activities, including:

- Anticancer Properties : Compounds derived from this structure have exhibited promising anticancer activities through HDAC inhibition.

- Selectivity Profiles : Variations in side chains and functional groups have been shown to affect selectivity towards different HDAC isoforms, suggesting that careful design can enhance therapeutic efficacy .

Data Table: Biological Activity Summary

| Compound Name | CAS Number | Molecular Weight | IC50 (nM) | Target |

|---|---|---|---|---|

| This compound | 105183-60-6 | 373.44 | TBD | HDAC Inhibitor |

| Azumamide C | TBD | TBD | 14 - 67 | HDAC1–3 |

| Azumamide E | TBD | TBD | >200 | HDAC10 |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₅H₂₁NO₅

- Molecular Weight : 295.3 g/mol

- CAS Number : 59524-02-6

- Melting Point : 67–72 °C

- Appearance : White powder

Synthesis and Reactivity

The synthesis of (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate typically involves the protection of an amino acid derivative using di-tert-butyl dicarbonate (Boc₂O). The compound can undergo various reactions, including:

- Oxidation : Hydroxyl groups can be oxidized to carbonyls.

- Reduction : Esters can be reduced to alcohols.

- Substitution : The Boc group can be removed under acidic conditions.

These reactions allow the compound to serve as an intermediate in synthesizing more complex molecules.

Chemistry

In organic synthesis, this compound is primarily used as an intermediate for peptide synthesis. The Boc protecting group allows chemists to selectively protect amine groups during the synthesis process. This selectivity is crucial for constructing peptides with specific sequences and functionalities.

Biology

The compound is utilized in biological studies to investigate enzyme mechanisms and protein interactions. Its ability to form stable intermediates makes it valuable for studying the dynamics of biochemical pathways and the roles of specific amino acids in protein structure and function.

Medicine

In medicinal chemistry, this compound serves as a building block in the synthesis of pharmaceutical compounds. Its derivatives are often explored for their potential therapeutic effects, particularly in cancer research where they may inhibit angiogenesis or other tumor-related processes .

Industry

The compound finds applications in the production of fine chemicals and specialty materials. Its stability and reactivity make it suitable for large-scale industrial processes where precise control over chemical transformations is required.

Case Studies

- Peptide Synthesis : A study demonstrated the use of this compound in synthesizing a series of bioactive peptides. The Boc group facilitated selective deprotection steps that were critical for obtaining high yields of desired peptide products .

- Cancer Research : Research highlighted its role in developing compounds that target cancer angiogenesis. By modifying the structure of this compound, scientists were able to create analogs that showed promising inhibitory effects on tumor growth factors .

- Enzyme Mechanism Studies : Another study utilized this compound to probe the interactions between enzymes and substrates, revealing insights into catalytic mechanisms that could inform drug design strategies .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate?

- Methodology :

- Step 1 : Start with (S)-2-amino-3-(4-hydroxyphenyl)propanoic acid. Protect the amino group using Boc (tert-butoxycarbonyl) via standard Boc-anhydride reactions in THF or DMF with a base like NaHCO₃ .

- Step 2 : Protect the phenolic hydroxyl group using TBDMS-Cl (tert-butyldimethylsilyl chloride) in DMF with imidazole as a base to prevent side reactions during subsequent esterification .

- Step 3 : Esterify the carboxylic acid with benzyl bromide in the presence of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane .

- Purification : Use silica gel chromatography (e.g., hexane:EtOAc gradient) or preparative HPLC for high-purity isolation .

Q. How is the stereochemical integrity of the (S)-configuration verified during synthesis?

- Methodology :

- Chiral HPLC : Employ chiral stationary phases (e.g., Chiralpak AD-H) with UV detection to confirm enantiomeric purity .

- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) provides definitive proof of the (S)-configuration at the chiral center .

- Optical Rotation : Compare experimental [α]D values with literature data for (S)-enantiomers of structurally related compounds .

Q. What analytical techniques are critical for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the Boc-protected amine, benzyl ester, and aromatic protons (e.g., δ 7.3–6.7 ppm for the 4-hydroxyphenyl group) .

- LCMS : Electrospray ionization (ESI) to verify molecular weight (expected [M+H]⁺ ~442.5) and detect impurities .

- FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (Boc C-O) confirm functional groups .

Advanced Research Questions

Q. How does the phenolic hydroxyl group’s protection strategy impact downstream reactivity?

- Analysis :

- TBDMS vs. Benzyl Protection : TBDMS offers steric protection and stability under acidic conditions but requires HF or TBAF for deprotection, which may affect acid-sensitive groups. Benzyl protection (via benzyl bromide) is stable but requires hydrogenolysis (Pd/C, H₂), incompatible with reducible functionalities .

- Data Contradiction : uses TBDMS-Cl for hydroxyl protection, while employs triflate leaving groups for further functionalization. Researchers must balance stability vs. deprotection ease based on synthetic goals.

Q. What are the challenges in resolving racemic mixtures during synthesis?

- Troubleshooting :

- Kinetic Resolution : Use chiral catalysts (e.g., Sharpless epoxidation conditions) or enzymatic methods (lipases) to enrich the (S)-enantiomer .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and exploit solubility differences .

- Contradictions : reports β-arylation reactions preserving chirality, but competing pathways (e.g., Heck-type mechanisms) may require optimization of Pd catalysts and ligands to minimize racemization .

Q. How can computational modeling guide the design of derivatives with improved stability?

- Methodology :

- DFT Calculations : Predict hydrolytic stability of the benzyl ester and Boc groups under varying pH (e.g., aqueous vs. physiological conditions) .

- MD Simulations : Study interactions of the 4-hydroxyphenyl group with enzymes (e.g., tyrosine kinases) to design targeted prodrugs .

- Data Gaps : Experimental stability data (e.g., t₁/₂ in plasma) are limited; combine accelerated stability testing (40°C/75% RH) with LCMS degradation profiling .

Q. What strategies mitigate side reactions during coupling steps (e.g., amidation)?

- Optimization :

- Activating Agents : Replace DCC with EDC/HOAt to reduce urea byproduct formation during amide bond formation .

- Temperature Control : Conduct reactions at 0–4°C to suppress epimerization at the chiral center .

- Monitoring : Use in situ FT-IR or LCMS to track reaction progress and terminate before side reactions dominate .

Comparison with Similar Compounds

The compound is structurally analogous to several derivatives that vary in protecting groups, ester functionalities, and phenyl substituents. Below is a detailed comparison based on synthesis, physicochemical properties, and applications:

Structural and Functional Group Variations

Key Comparative Analysis

Protecting Groups

- Boc (tert-butoxycarbonyl) : Offers stability under basic and nucleophilic conditions, easily removed with acids (e.g., TFA). Used in the target compound and compound 33 .

- Trityl : Bulky group providing steric protection; requires strong acids (e.g., TFA/H₂O) for cleavage. Compound with trityl shows distinct crystal packing due to hydrogen bonding .

- Cbz (Benzyloxycarbonyl): Removed via hydrogenolysis; lower yields in compound 35 (38%) vs. Boc analogs due to sensitivity in synthesis .

Ester Groups

- Benzyl Ester : Common in peptide synthesis for orthogonal deprotection. The target compound’s benzyl group may enhance solubility in organic solvents vs. methyl esters .

- Methyl Ester : Simpler to hydrolyze under basic conditions but offers less versatility in multi-step syntheses (e.g., compounds 33 and 35) .

Substituent Effects

- 4-Hydroxyphenyl : Participates in hydrogen bonding (e.g., crystal packing in ) and confers polarity. Critical for BPA’s bioactivity .

- 4-(tert-Butyl)phenyl : Introduces steric bulk, reducing reactivity and yield (52% for compound 33 vs. 61.6% for Boc-protected analogs in ) .

Research Findings and Data

Table 2: NMR Data Comparison (Selected Compounds)

Stability and Reactivity

Properties

IUPAC Name |

benzyl (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(13-15-9-11-17(23)12-10-15)19(24)26-14-16-7-5-4-6-8-16/h4-12,18,23H,13-14H2,1-3H3,(H,22,25)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDNRJRGRZEVCM-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427063 | |

| Record name | Boc-L-tyrosine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19391-35-6 | |

| Record name | Boc-L-tyrosine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.